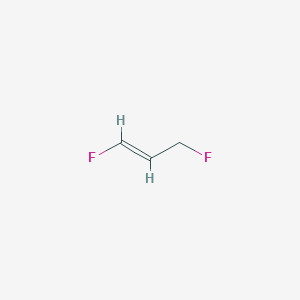
1,3-Difluoropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoropropene is an organofluorine compound with the molecular formula C3H4F2. It is a colorless gas that is used in various chemical synthesis processes. The presence of fluorine atoms in the molecule imparts unique chemical properties, making it a valuable compound in both industrial and research applications.
Méthodes De Préparation
1,3-Difluoropropene can be synthesized through several methods. One common synthetic route involves the dehydrofluorination of 1,3-difluoropropane. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Another method involves the fluorination of allyl chloride using a fluorinating agent like hydrogen fluoride or antimony trifluoride.
In industrial settings, this compound is produced through large-scale fluorination processes. These processes often involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
Analyse Des Réactions Chimiques
1,3-Difluoropropene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the addition of bromine to this compound results in the formation of 1,3-dibromo-1,3-difluoropropane.
Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles. For instance, the reaction with sodium methoxide can yield 1,3-dimethoxypropene.
Polymerization: this compound can undergo polymerization reactions to form poly(this compound), which has applications in the production of specialty polymers.
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and various nucleophiles (e.g., sodium methoxide, potassium tert-butoxide).
Applications De Recherche Scientifique
1,3-Difluoropropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Researchers use this compound to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins are of particular interest.
Medicine: The compound is investigated for its potential use in pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development.
Industry: this compound is used in the production of specialty polymers and other materials with unique properties. Its applications extend to the fields of electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-difluoropropene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3-Difluoropropene can be compared to other similar compounds, such as:
1,3-Dichloropropene: Both compounds have similar structures, but the presence of chlorine atoms in 1,3-dichloropropene imparts different chemical properties. 1,3-Dichloropropene is commonly used as a soil fumigant, whereas this compound is more focused on research and industrial applications.
1,3-Dibromopropene: This compound has bromine atoms instead of fluorine. The larger atomic size and different electronegativity of bromine result in distinct reactivity and applications.
1,3-Diiodopropene: Similar to the other halogenated propene compounds, 1,3-diiodopropene has unique properties due to the presence of iodine atoms. It is less commonly used compared to its fluorinated and chlorinated counterparts.
The uniqueness of this compound lies in its fluorine atoms, which provide enhanced stability, reactivity, and potential biological activity compared to other halogenated propenes.
Propriétés
Formule moléculaire |
C3H4F2 |
|---|---|
Poids moléculaire |
78.06 g/mol |
Nom IUPAC |
(E)-1,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2/b2-1+ |
Clé InChI |
INPRTAFPJCUIBZ-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/F)F |
SMILES canonique |
C(C=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


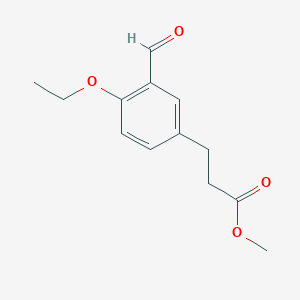
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)

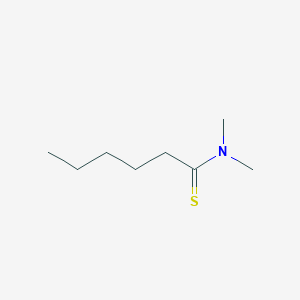
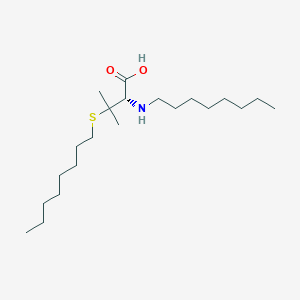
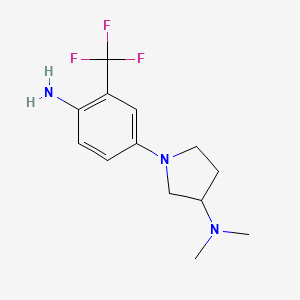
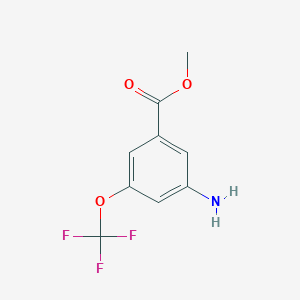
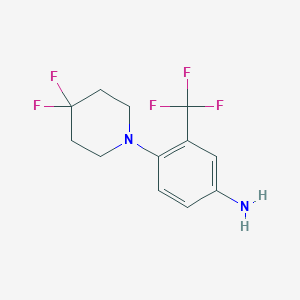
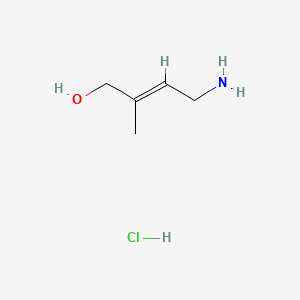
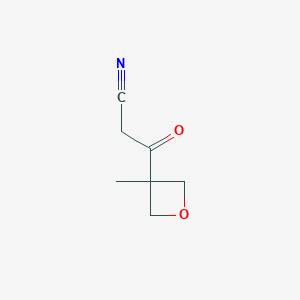
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
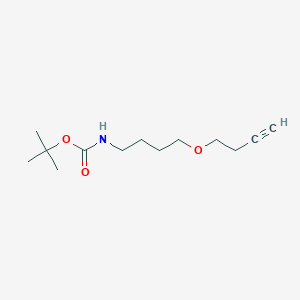
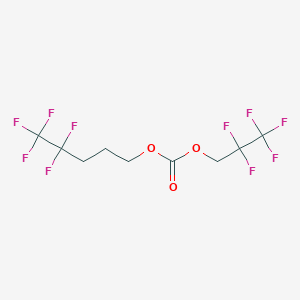
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
